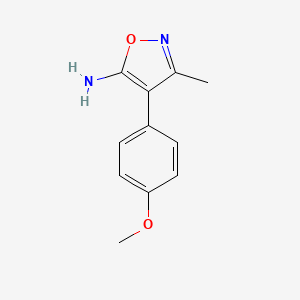

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Descripción general

Descripción

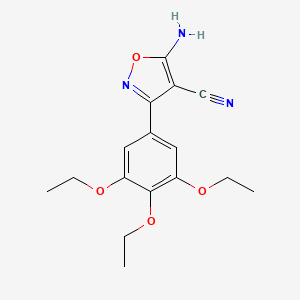

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Aplicaciones Científicas De Investigación

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacological agent targeting specific enzymes and receptors.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, influencing cell growth and proliferation.

Mode of Action

For instance, compounds with similar structures have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Biochemical Pathways

Related compounds have been shown to impact pathways involving er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Similar compounds have been found to meet admet and drug-likeness requirements without violating lipinski’s rule of five , suggesting good bioavailability.

Result of Action

Related compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis of new hybrid compounds using similar compounds as starting materials. These new compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, advancements in High-performance liquid chromatography (HPLC) could further improve the efficiency and versatility of drug discovery .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a methoxy group and an isoxazole ring, which may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the specific structural features of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Métodos De Preparación

The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)-3-methylisoxazole. Finally, the isoxazole derivative is aminated using ammonia or an amine source to produce this compound .

Análisis De Reacciones Químicas

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoxazole derivatives.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide, yielding substituted derivatives

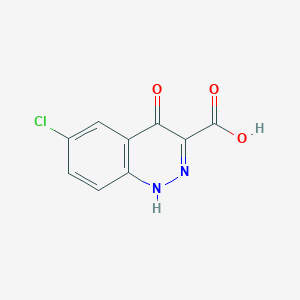

Comparación Con Compuestos Similares

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can be compared with other similar compounds such as:

5-(4-Methoxyphenyl)-1H-indoles: These compounds also contain a methoxyphenyl group and exhibit similar biological activities but differ in their core structure.

5-(4-Methoxyphenyl)-1H-imidazoles: These compounds share the methoxyphenyl group and have been studied for their inhibitory effects on enzymes like lipoxygenases.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVNWFLUOHWKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

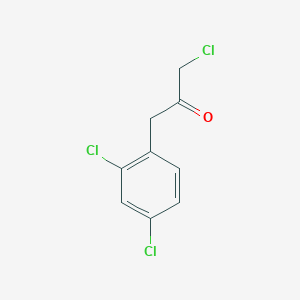

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)

![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)